Resorufin beta-D-cellobioside
Overview
Description
Resorufin beta-D-cellobioside is a fluorogenic substrate widely used in biochemical assays. It is a derivative of resorufin, a redox-active fluorophore known for its high fluorescence quantum yield and long excitation/emission wavelengths. This compound is particularly valuable in the detection of cellulase activity, where it releases the highly fluorescent dye resorufin upon enzymatic hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of resorufin beta-D-cellobioside typically involves the conjugation of resorufin with beta-D-cellobioside. The process begins with the preparation of resorufin, which can be synthesized from resazurin through a reduction reaction. The beta-D-cellobioside moiety is then attached to resorufin via glycosidic linkage, often using enzymatic or chemical glycosylation methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Resorufin beta-D-cellobioside undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by cellulases releases resorufin, which is highly fluorescent.
Oxidation-Reduction: Resorufin can participate in redox reactions, where it is reduced to resazurin or oxidized back to resorufin.
Common Reagents and Conditions:
Hydrolysis: Typically performed using cellulase enzymes under physiological conditions (pH 7.4, 37°C).
Oxidation-Reduction: Reducing agents like sodium borohydride can convert resazurin to resorufin, while oxidizing agents like hydrogen peroxide can reverse the reaction.
Major Products:
Hydrolysis: Produces resorufin and beta-D-cellobiose.
Oxidation-Reduction: Interconversion between resorufin and resazurin.
Scientific Research Applications
Resorufin beta-D-cellobioside has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in assays to measure cellulase activity.
Cell Biology: Employed in fluorescence imaging to study cellular processes involving cellulases.
Medicine: Utilized in diagnostic assays to detect cellulase-producing pathogens.
Industry: Applied in the development of biofuels by monitoring cellulase activity in biomass degradation.
Mechanism of Action
The mechanism of action of resorufin beta-D-cellobioside involves its enzymatic hydrolysis by cellulases. The beta-D-cellobioside moiety is cleaved, releasing resorufin, which exhibits strong fluorescence. This fluorescence can be quantitatively measured, providing insights into the activity of cellulases. The molecular targets are the active sites of cellulase enzymes, and the pathway involves the hydrolysis of the glycosidic bond .
Comparison with Similar Compounds
4-Nitrophenyl beta-D-cellobioside: Another substrate used to measure cellulase activity, but it releases p-nitrophenol instead of a fluorescent dye.
Methylumbelliferyl beta-D-cellobioside: A fluorogenic substrate similar to resorufin beta-D-cellobioside but with different fluorescence properties.
Uniqueness: this compound
Properties
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO13/c26-7-15-17(29)18(30)20(32)24(36-15)38-22-16(8-27)37-23(21(33)19(22)31)34-10-2-4-12-14(6-10)35-13-5-9(28)1-3-11(13)25-12/h1-6,15-24,26-27,29-33H,7-8H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZBZWYVMLGTKN-ALYNCGSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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